molecular formula C24H19BrClN3O2S2 B12009439 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 618880-55-0

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B12009439
CAS No.: 618880-55-0
M. Wt: 560.9 g/mol
InChI Key: NDDNAJKQOMHRIT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C24H18BrClFN3O2S2\text{C}_{24}\text{H}_{18}\text{BrClFN}_3\text{O}_2\text{S}_2C24​H18​BrClFN3​O2​S2​

    .
  • It belongs to the class of benzothienopyrimidines and contains both heterocyclic and aromatic moieties.
  • The compound’s structure includes a bromophenyl group, a thieno[2,3-D]pyrimidine ring, and a chlorophenylacetamide fragment.
  • Preparation Methods

    • Synthetic Routes :
      • One synthetic route involves the condensation of appropriate starting materials. For example, a bromophenyl ketone can react with a thienopyrimidine derivative under suitable conditions.
      • Another approach is the cyclization of a precursor containing a thienopyrimidine scaffold and a bromophenyl group.
    • Reaction Conditions :
      • These reactions typically occur under inert atmosphere (nitrogen or argon) and in the presence of a base or acid catalyst.
      • Solvents like dichloromethane, dimethylformamide, or acetonitrile are commonly used.
    • Industrial Production :
      • Industrial-scale production methods may involve continuous flow processes or batch reactions.
      • Optimization of reaction conditions and purification steps ensures high yield and purity.
  • Chemical Reactions Analysis

    • Reactions :
      • The compound can undergo various reactions, including:
        • Oxidation : Oxidative transformations of the sulfur atom or aromatic rings.
        • Reduction : Reduction of carbonyl groups or other functional moieties.
        • Substitution : Halogen exchange or nucleophilic substitution.
      • Common Reagents and Conditions :
        • Oxidation: Reagents like potassium permanganate, chromium trioxide, or peracids.
        • Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
        • Substitution: Sodium or potassium hydroxide, nucleophiles (e.g., amines).
    • Major Products :
      • Oxidation may lead to sulfoxides or sulfones.
      • Reduction can yield the corresponding amines.
      • Substitution reactions result in various derivatives.
  • Scientific Research Applications

    • Chemistry :
      • The compound serves as a versatile building block for designing novel molecules due to its unique structure.
      • Researchers explore its reactivity and use it in synthetic methodologies.
    • Biology and Medicine :
      • Investigating its biological activity against specific targets (e.g., enzymes, receptors).
      • Assessing its potential as a drug candidate or probe molecule.
    • Industry :
      • Applications in materials science, such as organic electronics or sensors.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may interact with enzymes, receptors, or cellular pathways.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights

    Properties

    CAS No.

    618880-55-0

    Molecular Formula

    C24H19BrClN3O2S2

    Molecular Weight

    560.9 g/mol

    IUPAC Name

    2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide

    InChI

    InChI=1S/C24H19BrClN3O2S2/c25-14-5-11-17(12-6-14)29-23(31)21-18-3-1-2-4-19(18)33-22(21)28-24(29)32-13-20(30)27-16-9-7-15(26)8-10-16/h5-12H,1-4,13H2,(H,27,30)

    InChI Key

    NDDNAJKQOMHRIT-UHFFFAOYSA-N

    Canonical SMILES

    C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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